4-[{1-(tert-Butoxycarbonyl)piperidin-4-ylamino}methyl]benzoic acid
Description
4-[{1-(tert-Butoxycarbonyl)piperidin-4-ylamino}methyl]benzoic acid is a synthetic organic compound featuring a benzoic acid core linked via a methylene bridge to a piperidine ring. The piperidine nitrogen is protected by a tert-butoxycarbonyl (Boc) group, a common strategy in medicinal chemistry to enhance stability during synthesis . This compound serves as a key intermediate in drug development, particularly for targeting enzymes or receptors requiring carboxylate or aromatic interactions. Its structural versatility allows modifications at the piperidine ring, amino linker, or benzoic acid moiety, enabling tailored pharmacological properties .
Properties
IUPAC Name |
4-[[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]amino]methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)20-10-8-15(9-11-20)19-12-13-4-6-14(7-5-13)16(21)22/h4-7,15,19H,8-12H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXSJKYVMHUVSNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301134493 | |
| Record name | 1-(1,1-Dimethylethyl) 4-[[(4-carboxyphenyl)methyl]amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301134493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233955-30-0 | |
| Record name | 1-(1,1-Dimethylethyl) 4-[[(4-carboxyphenyl)methyl]amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233955-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 4-[[(4-carboxyphenyl)methyl]amino]-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301134493 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[{1-(tert-Butoxycarbonyl)piperidin-4-ylamino}methyl]benzoic acid typically involves the following steps:
Protection of Piperidine: The piperidine ring is protected using tert-butoxycarbonyl (Boc) to form tert-butoxycarbonyl piperidine.
Amidation: The protected piperidine is then reacted with 4-aminomethylbenzoic acid under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory-scale synthesis, with optimization for larger scale reactions, including the use of continuous flow reactors and automated synthesizers to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[{1-(tert-Butoxycarbonyl)piperidin-4-ylamino}methyl]benzoic acid undergoes several types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amino group.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, typically under basic conditions.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: The major products are substituted derivatives of the original compound.
Deprotection Reactions: The major product is the free amine derivative of the compound.
Scientific Research Applications
4-[{1-(tert-Butoxycarbonyl)piperidin-4-ylamino}methyl]benzoic acid is extensively used in scientific research, particularly in the following areas:
Biology: The compound is used in the study of protein-protein interactions and the development of novel therapeutic agents.
Medicine: It is involved in the design of drugs aimed at degrading disease-causing proteins, offering a new approach to treating various diseases.
Industry: The compound is used in the production of specialized chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-[{1-(tert-Butoxycarbonyl)piperidin-4-ylamino}methyl]benzoic acid primarily involves its role as a linker in PROTACs. The compound facilitates the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. This complex leads to the ubiquitination and subsequent degradation of the target protein by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system, which is responsible for protein degradation in cells.
Comparison with Similar Compounds
Key Observations :
- Substitution Position : Meta-substituted analogs () exhibit reduced steric hindrance compared to para-substituted derivatives, affecting solubility and target affinity .
- Ring Modifications : Piperazine analogs () introduce an additional nitrogen, altering electronic properties and hydrogen-bonding capacity .
Physicochemical Properties
Limited solubility and stability data are available for the target compound. However, analogs provide insights:
- Solubility : Piperazine derivatives (e.g., 4-[4-(tert-Boc)piperazin-1-yl]benzoic acid) show improved aqueous solubility due to the polar piperazine ring .
- Stability : Boc-protected compounds generally exhibit stability in acidic conditions but undergo deprotection under strong acids (e.g., TFA) .
- LogP : The target compound’s LogP is estimated to be ~2.5 (calculated), higher than piperazine analogs (LogP ~1.8) due to the hydrophobic piperidine ring .
Biological Activity
4-[{1-(tert-Butoxycarbonyl)piperidin-4-ylamino}methyl]benzoic acid is a compound that belongs to the class of 4-aryl piperidines. Its unique structure, characterized by a piperidine ring substituted with a tert-butoxycarbonyl group and an amino group linked to a benzoic acid moiety, positions it as a promising candidate in medicinal chemistry, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) aimed at targeted protein degradation.
Structural Characteristics
The molecular formula of this compound is , and it is recognized for its semi-flexible nature, which facilitates optimal three-dimensional orientation within PROTACs. This property enhances the formation of ternary complexes with target proteins and E3 ubiquitin ligases, improving the drug-like characteristics of the resulting molecules.
The primary biological activity of this compound is its role as a linker in PROTACs. These innovative molecules are engineered to promote targeted protein degradation through the ubiquitin-proteasome system. The compound's structural features enable effective interactions with specific protein targets, which is crucial for enhancing its therapeutic efficacy in various diseases, including cancer .
Interaction Studies
Recent studies have focused on the binding affinity of this compound to target proteins and its efficacy in inducing protein degradation. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are commonly employed to assess these interactions. These studies are vital for optimizing the compound's structure to enhance biological activity and therapeutic effects.
Case Studies
A notable case study examined the use of benzoic acid derivatives, including this compound, in promoting the activity of protein degradation systems, specifically the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). The findings indicated that certain derivatives significantly activated cathepsins B and L, enzymes involved in protein degradation processes .
Table: Summary of Biological Activities
| Activity Type | Compound Tested | Results |
|---|---|---|
| Ubiquitin-proteasome pathway | This compound | Induces protein degradation |
| Cathepsin B and L activation | Various benzoic acid derivatives | Significant activation observed |
| Antiproliferative activity | Piperidine derivatives | Demonstrated potential against cancer cells |
Synthesis and Production
The synthesis of this compound typically involves multiple steps, including protection-deprotection strategies and coupling reactions. Industrial production methods are optimized for larger-scale reactions, often utilizing continuous flow reactors to enhance yield and efficiency.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
